molecular formula C17H26N2O2S B1489665 4-(4-Aminophenylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1432062-24-2

4-(4-Aminophenylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B1489665
CAS RN: 1432062-24-2
M. Wt: 322.5 g/mol
InChI Key: ZBNHBBLTEHQBNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Aminophenylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester (4-ASM-P1C-TBE) is a chiral piperidine derivative that has been studied for its potential applications in medicinal chemistry and drug discovery. 4-ASM-P1C-TBE is a versatile molecule that can be used in a variety of applications, including drug synthesis, drug delivery, and drug targeting. It has been used in the synthesis of a variety of drugs, including antifungal agents, anti-inflammatory agents, and anti-cancer drugs. In addition, 4-ASM-P1C-TBE has been used as a model system for studying the mechanism of action and biochemical and physiological effects of various drugs.

Scientific Research Applications

4-ASM-P1C-TBE has been used in a variety of scientific research applications, including drug synthesis, drug delivery, and drug targeting. It has been used in the synthesis of a variety of drugs, including antifungal agents, anti-inflammatory agents, and anti-cancer drugs. In addition, 4-ASM-P1C-TBE has been used as a model system for studying the mechanism of action and biochemical and physiological effects of various drugs.

Mechanism of Action

The mechanism of action of 4-ASM-P1C-TBE is not well-understood. However, it is believed to act as an agonist at certain G-protein coupled receptors, which can lead to a variety of physiological effects. In addition, 4-ASM-P1C-TBE can affect the activity of certain enzymes, which can lead to changes in the metabolism of drugs.
Biochemical and Physiological Effects
4-ASM-P1C-TBE can have a variety of biochemical and physiological effects, depending on the dosage and the target tissue. At low doses, 4-ASM-P1C-TBE can act as an agonist at certain G-protein coupled receptors, which can lead to a variety of physiological effects. At higher doses, 4-ASM-P1C-TBE can affect the activity of certain enzymes, which can lead to changes in the metabolism of drugs.

Advantages and Limitations for Lab Experiments

4-ASM-P1C-TBE is a versatile molecule that has a variety of advantages and limitations for laboratory experiments. One advantage of 4-ASM-P1C-TBE is that it is relatively easy to synthesize using a variety of methods. In addition, 4-ASM-P1C-TBE can be used as a model system for studying the mechanism of action and biochemical and physiological effects of various drugs. However, 4-ASM-P1C-TBE can be toxic at certain concentrations, and its effects can vary depending on the target tissue.

Future Directions

There are a number of potential future directions for the use of 4-ASM-P1C-TBE in scientific research. One potential direction is to use 4-ASM-P1C-TBE as a tool for drug discovery and development. In addition, 4-ASM-P1C-TBE could be used to study the mechanism of action and biochemical and physiological effects of various drugs. Furthermore, 4-ASM-P1C-TBE could be used to study the pharmacokinetics and pharmacodynamics of various drugs. Finally, 4-ASM-P1C-TBE could be used to develop novel drug delivery systems for targeted drug delivery.

properties

IUPAC Name

tert-butyl 4-[(4-aminophenyl)sulfanylmethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2S/c1-17(2,3)21-16(20)19-10-8-13(9-11-19)12-22-15-6-4-14(18)5-7-15/h4-7,13H,8-12,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNHBBLTEHQBNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CSC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Aminophenylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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